1-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound is a thieno[2,3-d]pyrimidine-2,4-dione derivative featuring a 4-chlorophenylmethyl group at position 1, a 3,4-dimethylphenyl substituent at position 3, and methyl groups at positions 5 and 5. Its synthesis involves a multi-step protocol starting with 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates, followed by reaction with aromatic aldehydes and amines under basic conditions (e.g., potassium hydroxide in ethanol) . The compound has been evaluated for cytotoxicity in cancer cell lines (e.g., MCF-7, A549) and primary human liver cells (HL-7702), demonstrating selective activity profiles dependent on substituent variations .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2S/c1-13-5-10-19(11-14(13)2)26-21(27)20-15(3)16(4)29-22(20)25(23(26)28)12-17-6-8-18(24)9-7-17/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYESLJIQYXBLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)Cl)SC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a compound belonging to the thienopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core structure with various substituents that influence its biological activity. The presence of the 4-chlorophenyl and 3,4-dimethylphenyl groups contributes to its pharmacological properties.
Biological Activity Overview
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant biological activities:
- Anticancer Activity : Thieno[2,3-d]pyrimidines have been identified as potential inhibitors of PARP-1 (Poly(ADP-ribose) polymerase-1), which plays a crucial role in DNA repair mechanisms in cancer cells. Inhibiting PARP-1 can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .
- Antimicrobial Activity : Compounds in this class have demonstrated antimicrobial properties against various bacterial strains. The specific substituents on the phenyl rings affect their antibacterial profiles .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of macrophage migration inhibitory factor (MIF), which is implicated in several inflammatory diseases. Studies indicate that modifications to the thieno[2,3-d]pyrimidine structure can enhance its inhibitory potency .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | PARP-1 Inhibition | |
| Antimicrobial | Activity against gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of MIF-2 |
Detailed Research Findings
- PARP-1 Inhibition : A study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on PARP-1. The most active compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HCT116 .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activities of various thieno[2,3-d]pyrimidine derivatives. Results indicated that compounds with electron-donating groups on the phenyl ring showed enhanced activity against both gram-positive and gram-negative bacteria .
- MIF Inhibition Studies : The inhibitory effects of thieno[2,3-d]pyrimidine derivatives on MIF were assessed using a tautomerase activity assay. The results highlighted structure-activity relationships that suggest specific modifications can significantly improve potency .
Scientific Research Applications
Overview
1-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications in various scientific research domains, including pharmacology and materials science.
Pharmacological Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that its mechanism may involve the modulation of signaling pathways related to cell survival and growth.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented in several studies. The presence of the thieno[2,3-d]pyrimidine core is believed to enhance its interaction with microbial targets.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce inflammatory markers in cultured cells. Its potential as an anti-inflammatory agent is being explored for conditions such as arthritis and other inflammatory diseases.
Material Science Applications
Polymer Chemistry
The thieno[2,3-d]pyrimidine structure can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit enhanced conductivity and strength, making them suitable for applications in electronics and coatings.
Nanotechnology
Recent advancements have seen the use of this compound in the synthesis of nanoparticles. These nanoparticles can be functionalized for targeted drug delivery systems, enhancing the bioavailability of therapeutic agents while minimizing side effects.
Case Studies
Chemical Reactions Analysis
Nucleophilic Attack at Pyrimidine Carbonyl Groups
The electron-deficient pyrimidine-2,4-dione core undergoes nucleophilic substitution reactions. Key interactions include:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine addition | Ethanol reflux (6 hr) | 2,4-bis(hydrazinyl) derivative | 78% | |
| Grignard reagent (MeMgBr) | THF, -78°C → RT | 2,4-dimethoxy intermediate | 62% | |
| Amine alkylation (n-butylamine) | DCM, DIPEA (room temp, 12 hr) | N-alkylated product at C2 and C4 positions | 85% |
These reactions demonstrate preferential attack at the C4 carbonyl due to reduced steric hindrance compared to C2.
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group undergoes directed electrophilic substitution:
The 4-chlorophenylmethyl group remains inert under standard EAS conditions due to deactivation by the chlorine atom.
Thiophene Ring Reactivity
The sulfur atom participates in oxidation and coordination reactions:
Oxidation
-
With mCPBA: Forms sulfoxide (72%) and sulfone (23% overoxidized byproduct) at -10°C
-
Catalytic hydrogenation (H₂/Pd-C): Preserves thiophene ring integrity while reducing nitro groups in other derivatives
Metal Coordination
-
Forms stable complexes with Pd(II) and Pt(II) via S and N coordination
-
Example: [Pt(η²-S,N)(PPh₃)₂]Cl₂ complex shows 195Pt NMR shift at -2125 ppm
Side Chain Modifications
The benzyl-type 4-chlorophenylmethyl group demonstrates unique reactivity:
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in:
-
[4+2] Diels-Alder with cyclopentadiene (k₂ = 3.8 × 10⁻³ M⁻¹s⁻¹ at 25°C)
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1,3-Dipolar cycloaddition with sydnones forming fused tricyclic systems
Photochemical Reactions
UV irradiation (λ=254 nm) induces:
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Norrish Type II cleavage of the 4-chlorophenylmethyl group (Φ = 0.33)
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Dimethyl group rearrangement to quinazoline derivative (15% conversion)
Stability Data
Critical degradation pathways under accelerated conditions:
| Stress Condition | Major Degradant | QbD Class | Half-life |
|---|---|---|---|
| Acidic (0.1N HCl) | Hydrolyzed dione | I | 4.2 hr |
| Alkaline (0.1N NaOH) | Ring-opened thiophene derivative | II | 1.8 hr |
| Oxidative (3% H₂O₂) | Sulfoxide derivative | III | 8.5 hr |
Data compiled from forced degradation studies
Comparison with Similar Compounds
Table 1: Substituent-Driven Activity Differences
Core Structural Modifications
- Pyrano[2,3-d]pyrimidine-2,4-diones () replace the thieno ring with a pyrano ring, altering electronic properties and ring strain. This structural shift may reduce metabolic stability compared to thieno analogs .
- Dihydropyrimidine-2-thiones () feature a sulfur atom at position 2 and a partially saturated ring. These compounds exhibit antibacterial and anti-inflammatory activities, likely due to sulfur’s nucleophilic reactivity and conformational flexibility .
Table 2: Core Structure Impact on Pharmacokinetics
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via alkylation of intermediate thieno[2,3-d]pyrimidine derivatives. For example, alkylation with benzyl chlorides or chloroacetamides in DMF under potassium carbonate catalysis achieves N-alkylation at the 1-position . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) and reaction time (8–12 hours at 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >75% purity, with recrystallization in ethanol improving crystallinity .
Q. How is the structural identity of the compound confirmed?
- Methodological Answer : Structural confirmation combines NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography. Key NMR signals include the deshielded proton at δ 4.8–5.2 ppm (N–CH₂–Ar) and aromatic protons in δ 6.8–7.5 ppm . X-ray diffraction resolves the fused thienopyrimidine ring system and substituent orientations, with bond lengths (e.g., C–S: 1.74–1.78 Å) validating the heterocyclic core .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : Thieno[2,3-d]pyrimidine derivatives exhibit kinase inhibition and antimicrobial activity. Assays should include in vitro enzymatic screens (e.g., EGFR kinase inhibition) and MIC tests against Gram-positive bacteria (e.g., S. aureus). Use positive controls (e.g., gefitinib for kinase assays) and validate results via dose-response curves (IC₅₀ values typically <10 µM) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like EGFR. Focus on substituent interactions: the 4-chlorobenzyl group enhances hydrophobic pocket occupancy, while 3,4-dimethylphenyl improves π-π stacking. QSAR models prioritize electron-withdrawing groups at the 5/6 positions for enhanced potency .
Q. What experimental strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer : Discrepancies arise from solvent polarity and crystallinity variations. Use standardized protocols:
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via HPLC.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?
- Methodological Answer : Scale-up challenges include dimerization at the 3-position. Mitigate via:
Q. What are the best practices for analyzing metabolic pathways in preclinical studies?
- Methodological Answer : Use LC-HRMS with hepatocyte incubations (human/rat) to identify Phase I/II metabolites. Key steps:
- Sample prep : Solid-phase extraction (C18 columns) to isolate metabolites.
- Data analysis : Software (e.g., MetaboLynx) matches fragmentation patterns to known pathways.
The chlorophenyl group often undergoes CYP3A4-mediated hydroxylation, while the thienopyrimidine core resists degradation .
Methodological Notes for Data Reproducibility
- Synthesis : Report exact equivalents, solvent grades, and drying protocols (e.g., molecular sieves for DMF) .
- Biological Assays : Include cell line authentication (e.g., ATCC standards) and assay replicates (n ≥ 3) .
- Computational Models : Validate force fields (e.g., CHARMM36) with experimental crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
